N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the thiadiazole ring and the chlorophenyl group. The final step involves the formation of the carboxamide linkage.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl aldehydes and α-haloketones under acidic or basic conditions.
Thiadiazole Ring Formation: The thiadiazole ring can be introduced through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using chlorinated aromatic compounds and suitable nucleophiles.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage through the reaction of the amine group with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups (e.g., nitro groups) to amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.
Materials Science: The unique structural features of the compound may make it useful in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction could involve binding to the active site, altering the conformation of the target, or modulating its activity through allosteric effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-sulfonamide
Uniqueness
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzofuran core, thiadiazole ring, and chlorophenyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-4-ethylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-2-14-18(29-25-24-14)20(27)23-16-13-8-3-4-9-15(13)28-17(16)19(26)22-12-7-5-6-11(21)10-12/h3-10H,2H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTRKTJFXBBGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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